molecular formula C9H15NO B3179626 N-(bicyclo[2.2.1]heptan-2-yl)acetamide CAS No. 1485-59-2

N-(bicyclo[2.2.1]heptan-2-yl)acetamide

Cat. No.: B3179626
CAS No.: 1485-59-2
M. Wt: 153.22 g/mol
InChI Key: QURAXMRQNAFYID-UHFFFAOYSA-N
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Description

N-(bicyclo[2.2.1]heptan-2-yl)acetamide is a chemical compound with the molecular formula C9H15NO and a molecular weight of 153.22 g/mol It is characterized by a bicyclic structure, specifically a bicyclo[221]heptane ring system, which is attached to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(bicyclo[2.2.1]heptan-2-yl)acetamide typically involves the reaction of bicyclo[2.2.1]heptan-2-amine with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Bicyclo[2.2.1]heptan-2-amine+Acetic anhydrideThis compound+Acetic acid\text{Bicyclo[2.2.1]heptan-2-amine} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} Bicyclo[2.2.1]heptan-2-amine+Acetic anhydride→this compound+Acetic acid

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the same reaction principles as in laboratory synthesis. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(bicyclo[2.2.1]heptan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives or oxides.

    Reduction: Conversion to bicyclo[2.2.1]heptan-2-ylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(bicyclo[2.2.1]heptan-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(bicyclo[2.2.1]heptan-2-yl)acetamide is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The bicyclic structure may play a role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,7,7-trimethyl-bicyclo[2.2.1]hept-2-yl)acetamide
  • N-(1-bicyclo[2.2.1]hept-2-yl-ethyl)-2-(2-hydroxy-phenoxy)-acetamide

Uniqueness

N-(bicyclo[2.2.1]heptan-2-yl)acetamide is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of novel molecules and materials .

Properties

IUPAC Name

N-(2-bicyclo[2.2.1]heptanyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-6(11)10-9-5-7-2-3-8(9)4-7/h7-9H,2-5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QURAXMRQNAFYID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CC2CCC1C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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